

Application Notes and Protocols for T Cell Analysis in FAM49B KO Mice

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Compound of Interest

Compound Name: FAM49B (190-198) mouse

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and implementing a flow cytometry panel to analyze T cell populations in FAM49B knockout (KO) mice. Given that FAM49B has been identified as a negative regulator of T cell receptor (TCR) signaling, its absence is expected to lead to a hyperactive T cell phenotype.[1][2] This protocol offers a primary and a more in-depth secondary panel to investigate these potential alterations.

Introduction to FAM49B and its Role in T Cells

FAM49B (Family with sequence similarity 49 member B) is a crucial regulator of T cell activation.[1][2] It functions by interacting with the active form of the small GTPase Rac1, thereby inhibiting its activity and modulating the reorganization of the actin cytoskeleton, a process essential for proper T cell signaling.[1] Studies using FAM49B knockout mice have demonstrated that a deficiency in this protein leads to hyperactivation of T cells following TCR stimulation.[3][4] This hyperactivation can result in altered thymocyte development, including a reduction in CD4 and CD8 single-positive thymocytes, and a decrease in the number of peripheral T cells.[3][5][6] Therefore, detailed immunophenotyping of T cells in FAM49B KO mice is critical to understanding the functional consequences of this gene's deletion.

Proposed Flow Cytometry Panels



Two panels are proposed for the analysis of T cells from the spleen, lymph nodes, or peripheral blood of FAM49B KO and wild-type (WT) littermate controls. A viability dye is recommended for all panels to exclude dead cells from the analysis.

Primary Panel: T Cell Lineage and Activation Status

This panel is designed for the fundamental identification of major T cell subsets and their basal activation state.

Marker	Antigen	Purpose	Suggested Fluorochrome
CD45	Protein Tyrosine Phosphatase, Receptor Type, C	General leukocyte marker	BV510
CD3	T-cell surface glycoprotein CD3 epsilon chain	Pan-T cell marker	FITC
CD4	T-cell surface glycoprotein CD4	Helper T cell marker	PE-Cy7
CD8a	T-cell surface glycoprotein CD8 alpha chain	Cytotoxic T cell marker	APC
CD69	CD69 antigen	Early activation marker	PE
CD25	Interleukin-2 receptor subunit alpha	Activation and regulatory T cell marker	PerCP-Cy5.5

Secondary Panel: In-depth T Cell Subset and Memory/Effector Phenotyping

This panel provides a more detailed analysis of T cell differentiation into naive, effector, and memory populations.



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CD4	T-cell surface glycoprotein CD4	Helper T cell marker	PE-Cy7
CD8a	T-cell surface glycoprotein CD8 alpha chain	APC	
CD44	CD44 antigen	Memory/effector marker	PE
CD62L	L-selectin	Naive/central memory marker	BV421
CD127	Interleukin-7 receptor subunit alpha	Memory T cell marker	PerCP-Cy5.5
Foxp3	Forkhead box protein P3	Regulatory T cell transcription factor (requires intracellular staining)	Alexa Fluor 647

Experimental Protocol: Immunostaining of Mouse Splenocytes for Flow Cytometry

This protocol details the steps for preparing and staining splenocytes from FAM49B KO and WT mice for flow cytometric analysis.

Materials:



- Spleens from FAM49B KO and WT mice
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- 70 μm cell strainer
- · Red Blood Cell (RBC) Lysis Buffer
- Phosphate Buffered Saline (PBS)
- FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc Block (anti-mouse CD16/CD32)
- Fluorescently conjugated antibodies (as per the selected panel)
- Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
- Fixation/Permeabilization Buffer (for intracellular staining, e.g., Foxp3)
- Flow cytometer

Procedure:

- Spleen Homogenization:
 - Aseptically harvest spleens from euthanized FAM49B KO and WT mice and place them in individual petri dishes containing cold RPMI-1640 medium.
 - \circ Mechanically dissociate the spleens by gently mashing them through a 70 μ m cell strainer using the plunger of a 3 mL syringe.
 - Rinse the strainer with RPMI-1640 to collect the remaining cells.
 - Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Red Blood Cell Lysis:



- Discard the supernatant and resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer.
- Incubate for 3-5 minutes at room temperature.
- Add 10 mL of RPMI-1640 to quench the lysis reaction.
- Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
- Cell Counting and Viability Assessment:
 - Resuspend the cell pellet in FACS buffer.
 - Count the cells using a hemocytometer or an automated cell counter. Assess viability using Trypan Blue exclusion.
- Fc Receptor Blocking:
 - Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer.
 - \circ Aliquot 100 μ L of the cell suspension (1 x 10^6 cells) into each well of a 96-well V-bottom plate or into FACS tubes.
 - Add Fc Block to each sample and incubate for 10-15 minutes at 4°C to prevent nonspecific antibody binding.
- Surface Marker Staining:
 - Without washing, add the predetermined optimal concentration of each fluorescently conjugated surface antibody to the appropriate samples.
 - Incubate for 30 minutes at 4°C in the dark.
 - \circ Wash the cells twice with 200 μL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
- Viability Staining (if using a non-fixable dye like PI or 7-AAD):
 - \circ Resuspend the cell pellet in 200-500 μL of FACS buffer containing the viability dye just before analysis on the flow cytometer.



- Intracellular Staining (for Foxp3):
 - After surface staining, wash the cells and proceed with a fixation and permeabilization step according to the manufacturer's protocol for the chosen buffer system.
 - Add the anti-Foxp3 antibody and incubate for 30-45 minutes at 4°C in the dark.
 - Wash the cells with permeabilization buffer and then resuspend in FACS buffer for analysis.
- Flow Cytometry Analysis:
 - Acquire the samples on a properly calibrated flow cytometer.
 - Collect a sufficient number of events (e.g., 100,000-500,000 events in the lymphocyte gate) for robust statistical analysis.

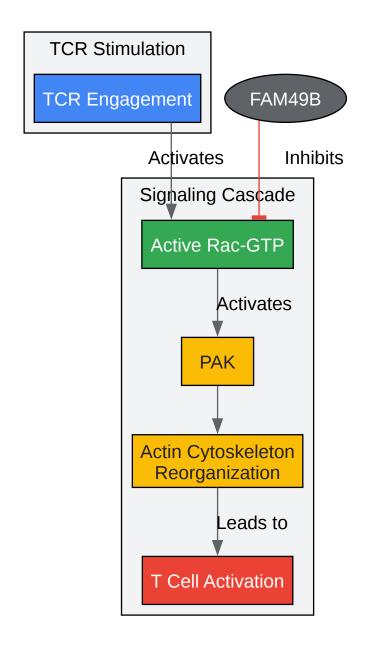
Data Analysis and Visualization Gating Strategy

A general gating strategy for T cell analysis is as follows:

- Gate on viable cells.[7][8]
- Gate on lymphocytes based on forward and side scatter properties.[7][8]
- From the lymphocyte gate, identify T cells by gating on CD3+ cells.[7]
- Within the CD3+ population, distinguish helper T cells (CD4+) and cytotoxic T cells (CD8+).
 [7]
- Analyze the expression of activation markers (CD69, CD25) or naive/memory markers (CD44, CD62L, CD127) on the CD4+ and CD8+ T cell subsets.[8][9]

FAM49B Signaling Pathway



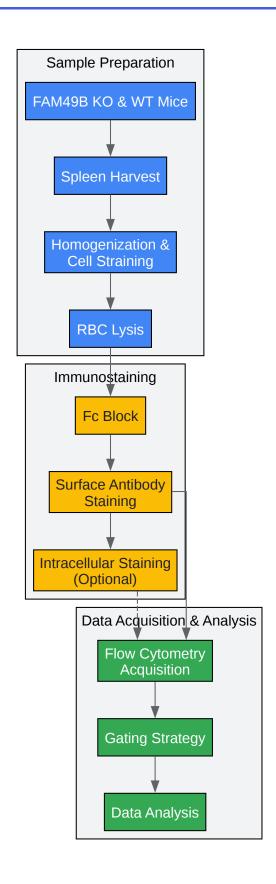


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Caption: FAM49B negatively regulates T cell activation by inhibiting Rac-GTP.

Experimental Workflow





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Caption: Workflow for T cell analysis in FAM49B KO mice.



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- To cite this document: BenchChem. [Application Notes and Protocols for T Cell Analysis in FAM49B KO Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614802#flow-cytometry-panel-for-analyzing-t-cells-in-fam49b-ko-mice]

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